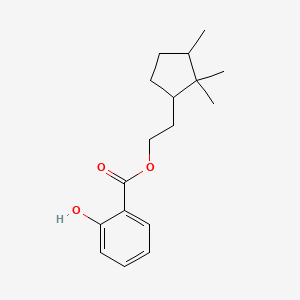
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
作用机制
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide binds to the AMPA receptor at a site distinct from the glutamate binding site. It acts as a non-competitive antagonist, meaning it does not compete with glutamate for binding, but instead blocks the channel pore of the receptor, preventing ion flow and reducing the amplitude of the excitatory postsynaptic potential.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in blocking AMPA receptor-mediated synaptic transmission, it has been shown to modulate other ion channels, including NMDA and kainate receptors. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
One advantage of N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is its high potency and selectivity for the AMPA receptor, allowing for precise manipulation of synaptic transmission. However, its non-competitive mechanism of action can make interpretation of results more complex, and it has been shown to have off-target effects at high concentrations.
未来方向
There are a number of potential future directions for research involving N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. One area of interest is in investigating its potential therapeutic applications in neurological disorders such as epilepsy and stroke. Additionally, further studies are needed to fully understand its effects on other ion channels and its antioxidant properties. Finally, the development of more selective AMPA receptor antagonists could lead to greater insights into the role of this receptor subtype in synaptic plasticity and neurological function.
合成方法
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde to form 2,4-bis(2-nitrophenyl)-1,3-dioxolane. This compound is then reacted with 4-chloroquinoline to form the desired this compound product.
科学研究应用
N,2-bis(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been primarily used in neuroscience research to study the role of the AMPA receptor in synaptic transmission and plasticity. It has been shown to block the effects of glutamate on AMPA receptors, leading to a decrease in excitatory neurotransmission. This has allowed researchers to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of neurological disorders such as epilepsy and stroke.
属性
IUPAC Name |
N,2-bis(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-16-9-11-19(24(13-16)32-3)23-15-20(18-7-5-6-8-21(18)27-23)26(29)28-22-12-10-17(31-2)14-25(22)33-4/h5-15H,1-4H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHILOBRARAREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)
![4-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5136106.png)
![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)

![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

